

BRD4884 and Synaptic Plasticity: A Technical Guide

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Compound of Interest

Compound Name: BRD4884

Cat. No.: B15586506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with significant implications for the study and potential treatment of cognitive impairment. This technical guide provides an in-depth overview of **BRD4884**, focusing on its mechanism of action, its role in synaptic plasticity, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **BRD4884** in their studies.

Core Mechanism of Action

BRD4884 functions as a potent inhibitor of Class I histone deacetylases, with a notable kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.^[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.^{[1][2]} By inhibiting HDACs, particularly HDAC2, **BRD4884** promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes associated with synaptic plasticity and memory formation.^{[1][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **BRD4884**, providing a clear comparison of its biochemical and in vivo properties.

Parameter	HDAC1	HDAC2	HDAC3	Reference
IC50	29 nM	62 nM	1090 nM (1.09 μ M)	[4] [5] [6] [7]
Binding Kinetics (Half-life, T 1/2)	20 min	143 min	Not Reported	[1] [6] [7]
Kinetic Selectivity (HDAC2 vs. HDAC1)	-	7-fold longer half-life	-	[1] [6] [7]

Table 1: Biochemical Activity of **BRD4884**. This table outlines the half-maximal inhibitory concentration (IC50) and binding kinetics of **BRD4884** against Class I HDACs. The data highlights the compound's potent inhibition of HDAC1 and HDAC2, with a significant kinetic preference for HDAC2.

Parameter	Value	Reference
Animal Model	CK-p25 Mice	[4]
Dosing Regimen	1-10 mg/kg, i.p., daily for 10 days	[4]
Effect	Rescued memory deficits in contextual fear conditioning	[4]
Pharmacokinetics (Mouse)		
Half-life (T 1/2)	0.9 hours	
Brain Permeability	Good	

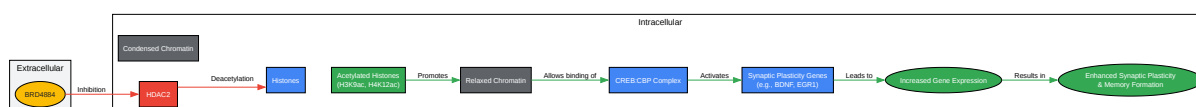
Table 2: In Vivo Efficacy and Pharmacokinetics of **BRD4884**. This table summarizes the in vivo effects of **BRD4884** in a mouse model of neurodegeneration, demonstrating its ability to rescue memory deficits. Key pharmacokinetic parameters in mice are also presented.

Assay	Treatment	Effect	Reference
Primary Mouse Neuronal Cell Culture	10 μ M BRD4884 for 24 hours	Increased H4K12 and H3K9 histone acetylation	[4][8]

Table 3: Cellular Activity of **BRD4884**. This table details the observed effect of **BRD4884** on histone acetylation in a primary neuronal cell culture model.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by **BRD4884** and a typical experimental workflow for its evaluation.



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BRD4884 Signaling Pathway

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